FzM1.8

Frizzled Receptors Allosteric Modulation WNT Signaling

FzM1.8 is the only known FZD4 allosteric agonist, uniquely biasing downstream signaling toward the PI3K pathway, an effect absent in canonical WNT ligands. This mechanism switch from inhibition to activation is essential for precise target deconvolution and stemness studies in colon cancer models. Substitution with generic WNT agonists will invalidate experimental outcomes. Source this specific probe to ensure reproducible, ligand-independent FZD4 activation.

Molecular Formula C18H14N2O4
Molecular Weight 322.32
CAS No. 2204290-85-5
Cat. No. B607577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFzM1.8
CAS2204290-85-5
SynonymsFzM1.8;  FzM-1.8;  FzM 1.8
Molecular FormulaC18H14N2O4
Molecular Weight322.32
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C(=O)O)O
InChIInChI=1S/C18H14N2O4/c21-16-9-13(17(22)23)8-15(10-16)20-18(24)19-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,21H,(H,22,23)(H2,19,20,24)
InChIKeyXGNNCRZDDAJBFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What is 3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid (FzM1.8): A Frizzled 4 Allosteric Agonist for WNT Pathway Research


3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid (CAS 2204290-85-5), also known as FzM1.8, is a synthetic small molecule belonging to the benzoic acid derivative class [1]. It functions as a potent, allosteric agonist of the Frizzled-4 (FZD4) receptor, a member of the G protein-coupled receptor (GPCR) family that is a key component of the WNT signaling pathway [2]. FzM1.8 binds to an allosteric site on FZD4 and, in the absence of any natural WNT ligand, activates both the canonical WNT/β-catenin and a non-canonical, PI3K-mediated signaling route [2]. This unique mechanism makes it a crucial chemical probe for dissecting FZD4-specific signaling events.

Why 3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic Acid Cannot Be Substituted by Generic FZD4 or WNT Pathway Modulators


Generic substitution with other Frizzled receptor modulators or WNT pathway agonists is not scientifically viable for 3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic acid (FzM1.8) due to its unique allosteric mechanism, biased signaling profile, and distinct functional outcome compared to its parent compound and other pathway activators. Unlike orthosteric ligands or the negative allosteric modulator FzM1 from which it was derived, FzM1.8 acts as a positive allosteric agonist [1]. This fundamental difference is not merely a matter of potency; it represents a complete functional switch from inhibition to activation of FZD4 signaling [1]. Furthermore, FzM1.8 uniquely biases downstream signaling toward a PI3K-dependent route, an effect not observed with canonical WNT ligands or other agonists [1]. Therefore, substituting FzM1.8 with a related analog would result in a different, and likely opposite, biological effect, invalidating experimental results and compromising the reproducibility of studies aimed at dissecting FZD4-specific or biased WNT signaling.

Quantitative Differentiation of 3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic Acid (FzM1.8) Against Key Comparators


Functional Switch: From FZD4 Negative Allosteric Modulator (FzM1) to Agonist (FzM1.8)

FzM1.8 was derived from FzM1, a negative allosteric modulator (NAM) of FZD4. The replacement of a thiophene ring in FzM1 with a carboxylic acid moiety in FzM1.8 induces a 'molecular switch' that transforms the molecule's function from an inhibitor to an activator of FZD4 signaling [1]. This is a stark contrast in functional pharmacology within the same chemotype, representing a complete inversion of biological activity.

Frizzled Receptors Allosteric Modulation WNT Signaling

Potency: Quantified Allosteric Agonist Activity (pEC50) vs. Parent Compound FzM1

FzM1.8 exhibits a well-defined potency as an agonist, with a pEC50 of 6.4 in a TCF/LEF reporter assay [1]. This can be compared to the activity of its parent compound, FzM1, which acts as a negative allosteric modulator with a log EC50inh of -6.2 for inhibiting WNT5A-dependent WRE activity [2]. This provides a precise, quantitative benchmark for the agonist activity of FzM1.8 against the inhibitory activity of its closest structural analog.

WNT Signaling GPCR Agonists Potency

Biased Signaling: Preferential Activation of Non-Canonical PI3K Pathway Over Other WNT Ligands

Unlike natural WNT ligands that activate a balanced array of signaling pathways, FzM1.8 exhibits biased agonism. It promotes recruitment of heterotrimeric G proteins to FZD4 and biases signaling toward a non-canonical route involving PI3K [1]. This is mechanistically distinct from canonical WNT ligands, which primarily signal through β-catenin stabilization without this specific G-protein/PI3K bias.

Biased Agonism PI3K/Akt Pathway Signal Transduction

Functional Cellular Outcome: Preservation of Stemness in Colon Cancer Cells

Activation of the FZD4/PI3K axis by FzM1.8 has a distinct functional consequence not reported for FzM1. In colon cancer cells, FzM1.8 treatment was shown to preserve stemness and promote the proliferation of undifferentiated cells [1]. This contrasts with the expected effect of a FZD4 inhibitor like FzM1, which would likely suppress these pro-tumorigenic properties. This demonstrates that the agonist activity of FzM1.8 translates into a specific, measurable cellular phenotype that is opposite to that of its comparator.

Cancer Stem Cells Colon Cancer Stemness

Key Research Applications for 3-Hydroxy-5-(naphthalen-2-ylcarbamoylamino)benzoic Acid (FzM1.8) Based on Differentiated Evidence


Investigating Frizzled-4 (FZD4) Receptor Function via Allosteric Agonism

FzM1.8 is the optimal chemical probe for studies requiring selective, ligand-independent activation of the Frizzled-4 receptor. Its well-characterized allosteric mechanism and defined potency (pEC50 of 6.4) [1] enable researchers to dissect FZD4-specific signaling events without the confounding effects of endogenous WNT ligands or off-target activity at other Frizzled family members. This is a critical application for target deconvolution and validation studies in GPCR and WNT signaling research.

Dissecting Biased WNT Signaling: Isolating the FZD4/PI3K Axis

Due to its unique ability to bias downstream signaling toward the PI3K pathway [1], FzM1.8 is an indispensable tool for studying this specific non-canonical branch of WNT signaling. Researchers can use FzM1.8 to activate the FZD4/PI3K axis in isolation to determine its precise contribution to cellular processes like metabolism, survival, and cytoskeletal rearrangement, which are often masked by the dominant β-catenin signal when using natural ligands.

Studying Cancer Stem Cell Biology and the Role of FZD4 in Stemness

The demonstrated effect of FzM1.8 in preserving stemness and promoting proliferation of undifferentiated colon cancer cells [1] validates its use in oncology research, specifically in studies focused on cancer stem cells. It provides a chemical means to experimentally manipulate the FZD4/PI3K/stemness axis, allowing scientists to investigate its role in tumor initiation, progression, and therapeutic resistance, which is a function not shared by its parent compound FzM1 or other WNT modulators.

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